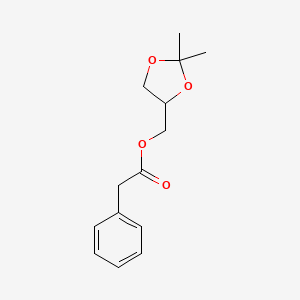
3,4-Dihydroxyphenylglycol, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxyphenylglycol, ®-, also known as ®-3,4-Dihydroxyphenylglycol, is a catecholamine metabolite. It is a significant compound in the study of neurotransmitter dynamics, particularly norepinephrine. This compound is often measured in plasma to provide insights into sympathetic nervous system activity and norepinephrine turnover .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxyphenylglycol, ®-, typically involves the hydroxylation of phenylglycol derivatives. One common method includes the use of high-performance liquid chromatography with electrochemical detection (HPLC-ED) to separate and quantify the compound . The synthetic route often involves the use of alumina extraction to pre-purify plasma samples, followed by oxidation and reduction steps to isolate the catechol .
Industrial Production Methods
Industrial production methods for 3,4-Dihydroxyphenylglycol, ®-, are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and purification processes, are likely applied to produce this compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxyphenylglycol, ®-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to catechols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium bicarbonate and reducing agents for the reverse reactions . The conditions often involve controlled pH and temperature to ensure the stability of the catechol structure.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that can be used in further chemical or biological studies.
Aplicaciones Científicas De Investigación
3,4-Dihydroxyphenylglycol, ®-, has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of catecholamines and their metabolites.
Biology: Studied for its role in neurotransmitter metabolism and sympathetic nervous system activity.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its biological activity.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxyphenylglycol, ®-, involves its role as a metabolite of norepinephrine. It is formed through the enzymatic action of monoamine oxidase on norepinephrine. This compound provides insights into norepinephrine turnover and sympathetic nervous system activity by serving as an index of norepinephrine metabolism .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxyphenylacetic acid: Another catecholamine metabolite, primarily of dopamine.
Norepinephrine: The parent compound from which 3,4-Dihydroxyphenylglycol, ®-, is derived.
Dopamine: A precursor to norepinephrine and another significant catecholamine.
Uniqueness
3,4-Dihydroxyphenylglycol, ®-, is unique in its specific role as a metabolite of norepinephrine, providing distinct insights into sympathetic nervous system activity and norepinephrine turnover . Its measurement alongside norepinephrine offers complementary information that is valuable in both clinical and research settings .
Propiedades
Número CAS |
109835-90-7 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
4-[(1R)-1,2-dihydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2/t8-/m0/s1 |
Clave InChI |
MTVWFVDWRVYDOR-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H](CO)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid](/img/structure/B14321992.png)
![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)
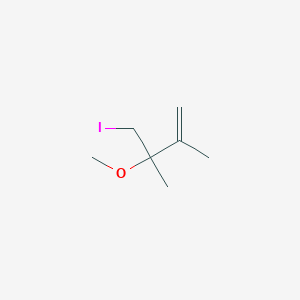
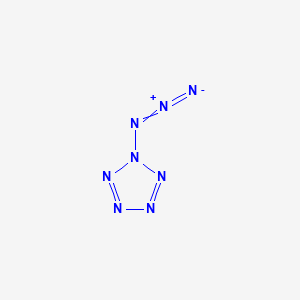
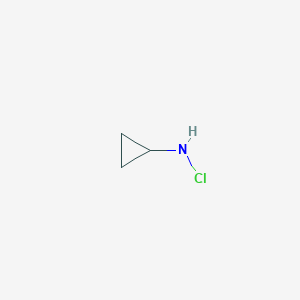
![4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14322026.png)
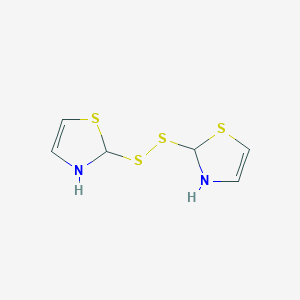
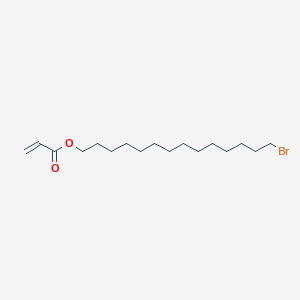

![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)
![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)

![2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine](/img/structure/B14322088.png)
